molecular formula C18H26N2O2 B5719970 N-cycloheptyl-3-(isobutyrylamino)benzamide

N-cycloheptyl-3-(isobutyrylamino)benzamide

Cat. No. B5719970
M. Wt: 302.4 g/mol
InChI Key: KDLCMMKHXUBPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(isobutyrylamino)benzamide, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-cycloheptyl-3-(isobutyrylamino)benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of Akt phosphorylation and downstream targets, including mTOR, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, it inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In inflammation models, it reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, it has neuroprotective effects and improves cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cycloheptyl-3-(isobutyrylamino)benzamide is its potency and selectivity for PI3K inhibition, which allows for precise modulation of the PI3K signaling pathway. However, it also has some limitations, such as its low solubility in aqueous solutions and potential off-target effects at high concentrations.

Future Directions

There are many potential future directions for the use of N-cycloheptyl-3-(isobutyrylamino)benzamide in scientific research. One area of interest is in the development of combination therapies with other targeted agents or immunotherapies in cancer treatment. Another area is in the study of its effects on metabolic disorders, such as diabetes and obesity. Additionally, there is ongoing research on the optimization of its chemical structure to improve its pharmacokinetic properties and reduce its toxicity.

Synthesis Methods

The synthesis of N-cycloheptyl-3-(isobutyrylamino)benzamide involves several steps, starting from the reaction of 3-aminobenzoic acid with isobutyryl chloride to form 3-(isobutyrylamino)benzoic acid. This intermediate is then reacted with cycloheptylamine and thionyl chloride to form this compound. The final product is purified by recrystallization or column chromatography.

Scientific Research Applications

N-cycloheptyl-3-(isobutyrylamino)benzamide has been widely used in scientific research as a potent and selective inhibitor of PI3K. PI3K is a critical enzyme in the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway has been implicated in many diseases, including cancer, inflammation, and metabolic disorders.

properties

IUPAC Name

N-cycloheptyl-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13(2)17(21)20-16-11-7-8-14(12-16)18(22)19-15-9-5-3-4-6-10-15/h7-8,11-13,15H,3-6,9-10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLCMMKHXUBPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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